5-Bromoisatin (CAS: 87-48-9) is a halogenated derivative of indole-2,3-dione that serves as a highly versatile, bifunctional building block in organic synthesis and medicinal chemistry. It combines the inherent reactivity of the isatin core—specifically the highly electrophilic C3 ketone and the N1-C2 amide linkage—with a reactive bromine atom at the C5 position. This specific structural configuration makes it a critical precursor for transition-metal-catalyzed cross-coupling reactions, multicomponent spiro-fusions, and the synthesis of complex heterocyclic libraries[1]. In industrial and research procurement, 5-Bromoisatin is prioritized over unsubstituted isatin because it provides a direct synthetic handle for late-stage functionalization, enabling the rapid development of advanced pharmaceuticals, agrochemicals, and functional materials without requiring multi-step pre-functionalization of the indole core.
Attempting to substitute 5-Bromoisatin with unsubstituted isatin or closely related analogs like 5-Chloroisatin or 5-Fluoroisatin fundamentally compromises downstream synthetic utility and biological efficacy. Unsubstituted isatin lacks a functional handle for direct cross-coupling, rendering it useless for the direct synthesis of 5-aryl or 5-alkynyl derivatives [1]. While 5-Chloroisatin is often cheaper, the carbon-chlorine bond exhibits a significantly higher bond dissociation energy, resulting in sluggish oxidative addition during palladium-catalyzed reactions (e.g., Suzuki or Heck couplings) and necessitating the use of expensive, specialized phosphine ligands to achieve acceptable yields. Furthermore, in pharmaceutical applications, the specific atomic radius and lipophilicity of the bromine atom frequently drive stronger target binding and membrane penetration; replacing it with chlorine or fluorine routinely results in a precipitous drop in the biological potency of the final active pharmaceutical ingredient (API) [2].
5-Bromoisatin serves as a highly efficient electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct synthesis of 5-aryl and 5-heteroarylisatins. Under microwave-assisted conditions, 5-Bromoisatin achieves isolated yields of 70–80% when reacted with diverse boronic acids[1]. In contrast, unsubstituted isatin lacks this synthetic handle entirely, and 5-chloroisatin typically exhibits significantly slower oxidative addition rates, requiring more expensive, specialized phosphine ligands to achieve comparable conversions.
| Evidence Dimension | Isolated yield of 5-arylisatins (Microwave-assisted Suzuki coupling) |
| Target Compound Data | 70–80% yield |
| Comparator Or Baseline | Unsubstituted isatin (0% yield / inapplicable) and 5-Chloroisatin (requires specialized ligands) |
| Quantified Difference | Direct functionalization with 70-80% yield without specialized ligands |
| Conditions | Microwave-assisted Pd-catalyzed Suzuki coupling with boronic acids |
Allows procurement teams to source a single, versatile precursor that supports broad, high-yield library synthesis without the added cost of complex catalyst systems.
When utilized as a precursor for S-benzyldithiocarbazate Schiff bases, 5-Bromoisatin yields derivatives with significantly enhanced cytotoxic profiles compared to its chlorinated counterpart. In human breast cancer (MCF-7) cell line models, the 5-bromoisatin derivative demonstrated an IC50 of 6.40 μM, whereas the 5-chloroisatin derivative was only weakly active with an IC50 of 38.69 μM [1]. This ~6-fold increase in potency highlights the specific steric and electronic advantages of the bromine substituent in target binding.
| Evidence Dimension | In vitro cytotoxicity (IC50 against MCF-7 cells) |
| Target Compound Data | 6.40 μM |
| Comparator Or Baseline | 5-Chloroisatin derivative (38.69 μM) |
| Quantified Difference | ~6-fold higher cytotoxic potency |
| Conditions | In vitro MCF-7 human non-metastatic mammary gland adenocarcinoma assay |
Demonstrates that substituting 5-Bromoisatin with the cheaper 5-Chloroisatin can severely compromise the biological efficacy of downstream active pharmaceutical ingredients (APIs).
The presence of the 5-bromo group dramatically increases the baseline anti-inflammatory activity of the isatin core. In macrophage assays, 5-Bromoisatin achieved 100% inhibition of TNFα at 50 μg/mL with an IC50 of 38.05 μM, whereas unsubstituted isatin was largely inactive, showing a predicted IC50 of 717.27 μM [1]. This massive differential confirms that 5-Bromoisatin is not merely a synthetic intermediate, but a pharmacologically privileged scaffold in its own right.
| Evidence Dimension | TNFα inhibition potency (IC50) |
| Target Compound Data | 38.05 μM |
| Comparator Or Baseline | Unsubstituted Isatin (717.27 μM) |
| Quantified Difference | 18.8-fold higher inhibitory potency |
| Conditions | In vitro RAW264.7 macrophage assay |
Provides a compelling rationale for selecting 5-Bromoisatin as a privileged starting material for anti-inflammatory drug discovery programs.
In the development of isatin-isonicotinohydrazide (INH) hybrids for multidrug-resistant tuberculosis, the choice of halogen substituent critically dictates efficacy. 5-Bromoisatin-derived hybrids (e.g., WF-208) demonstrated potent activity against susceptible M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 1.95 μg/mL[1]. Comparative studies established that 5-bromoisatin derivatives exhibit consistently higher antitubercular activity than 5-chloroisatin derivatives, a difference attributed to the superior lipophilicity profile imparted by the bromine atom[1].
| Evidence Dimension | Antitubercular activity (MIC against M. tuberculosis H37Rv) |
| Target Compound Data | 1.95 μg/mL (for 5-bromo hybrid WF-208) |
| Comparator Or Baseline | 5-Chloroisatin derivatives (lower activity due to suboptimal lipophilicity) |
| Quantified Difference | Superior MIC driven by optimized lipophilicity |
| Conditions | In vitro assay against susceptible and resistant M. tuberculosis strains |
Proves that the specific physicochemical properties of the 5-bromo substituent are essential for penetrating complex mycobacterial cell walls, preventing substitution with lighter halogens.
Because of its highly reactive C5-bromine atom, 5-Bromoisatin is a highly effective starting material for synthesizing diverse 5-aryl and 5-heteroaryl isatin libraries via Suzuki, Heck, or Sonogashira cross-coupling reactions. This enables the rapid, high-yield development of complex APIs without the need for the expensive, specialized phosphine ligands that would be required if 5-chloroisatin were used as the precursor [1].
5-Bromoisatin is heavily prioritized in the synthesis of Schiff bases, spirooxindoles, and other targeted oncology compounds. As demonstrated in MCF-7 breast cancer models, the bromo-substituent provides advantageous steric and electronic properties for target binding compared to chloro- or fluoro-analogs, resulting in significantly lower IC50 values and more potent final therapeutics [2].
Leveraging its specific lipophilicity and inherent TNFα inhibitory activity, 5-Bromoisatin serves as a quantitatively more potent building block for novel anti-inflammatory drugs and antitubercular hybrids (such as isatin-isonicotinohydrazide conjugates). Its specific physicochemical profile allows for better membrane penetration and target engagement than unsubstituted isatin or 5-chloroisatin, making it indispensable for advanced antimicrobial formulations[REFS-3, REFS-4].
Corrosive;Irritant